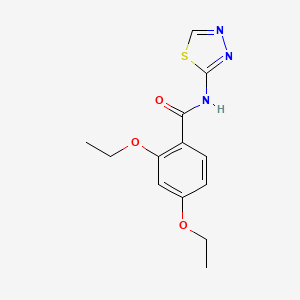![molecular formula C15H18N4O2 B5350129 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)
6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. The compound is a spirocyclic pyridine derivative that has shown promising results in various studies. 6]undec-8-yl)-2-pyridinecarbonitrile.
Wirkmechanismus
The mechanism of action of 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile is not fully understood. However, studies suggest that the compound exerts its effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also inhibits the growth and replication of various bacterial and fungal strains. In addition, the compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile in lab experiments include its high yield synthesis method, potent activity against various targets, and its diverse range of potential applications. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile in scientific research. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential use in combination therapy for cancer treatment.
3. Development of novel formulations to improve the compound's solubility and bioavailability.
4. Evaluation of the compound's potential use as an anti-inflammatory agent in preclinical and clinical studies.
5. Investigation of the compound's potential use in the treatment of infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound with diverse potential applications in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and to develop novel applications for its use.
Synthesemethoden
The synthesis method of 6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile involves the reaction between 2-cyano-3-(3-methyl-2-oxo-1-oxaspiro[4.5]dec-8-yl)pyridine and hydrazine hydrate. The reaction takes place in the presence of a catalyst and under specific conditions. The yield of the synthesis method is relatively high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile has been extensively studied for its potential applications in various scientific research fields. The compound has shown promising results in the following areas:
1. Anticancer activity: Studies have shown that this compound has potent anticancer activity against various cancer cell lines.
2. Antimicrobial activity: The compound has shown significant antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: Studies have demonstrated that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-(3-methyl-2-oxo-1-oxa-3,9-diazaspiro[4.6]undecan-9-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18-11-15(21-14(18)20)6-3-8-19(9-7-15)13-5-2-4-12(10-16)17-13/h2,4-5H,3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUWMRANLDYQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C3=CC=CC(=N3)C#N)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)

![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)

![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
![2-cyclohexyl-7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5350136.png)
![[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]ethylamine hydrochloride](/img/structure/B5350138.png)